2-{5-[1-(3-methylbenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine
Description
Properties
IUPAC Name |
(3-methylphenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-11-4-2-5-12(8-11)17(23)22-9-13(10-22)16-20-15(21-24-16)14-18-6-3-7-19-14/h2-8,13H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKJEXPFXJOQMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-[1-(3-methylbenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 284.33 g/mol. The structure consists of a pyrimidine ring substituted with an oxadiazole moiety and an azetidine group linked to a 3-methylbenzoyl fragment.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N4O2 |
| Molecular Weight | 284.33 g/mol |
| IUPAC Name | 2-{5-[1-(3-methylbenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The presence of the oxadiazole and azetidine groups enhances its ability to modulate biological pathways.
- Receptor Interaction : Preliminary studies suggest that the compound may act as a partial agonist at serotonin receptors, particularly the 5-HT4 receptor, which is implicated in cognitive function and memory enhancement .
- Enzyme Inhibition : The oxadiazole moiety may also exhibit inhibitory effects on certain enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties .
Anticancer Activity
Research has indicated that derivatives of oxadiazole compounds possess significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Neuroprotective Effects
Studies focusing on neurodegenerative diseases have highlighted the potential of this compound in protecting neuronal cells from oxidative stress. It has been shown to increase levels of neuroprotective proteins such as soluble amyloid precursor protein alpha (sAPPα), which is crucial for neuronal health .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Related azetidine derivatives have demonstrated efficacy against bacterial strains, indicating that this compound could also possess similar properties.
Case Studies
- Cognitive Enhancement : A study evaluating the effects of related oxadiazole derivatives on cognitive deficits in Alzheimer’s models revealed promising results. These compounds improved memory retention and cognitive performance in animal models, suggesting that 2-{5-[1-(3-methylbenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine might exhibit similar benefits .
- Anti-inflammatory Research : Another investigation into the anti-inflammatory properties of related compounds indicated that they significantly reduced pro-inflammatory cytokines in vitro. This supports the hypothesis that the target compound may also modulate inflammatory responses through similar mechanisms .
Comparison with Similar Compounds
Key Structural Differences and Implications
The target compound’s uniqueness lies in its azetidine substitution pattern. Below is a comparison with three structurally related compounds from recent literature:
Functional Group Analysis
- 3-Methylbenzoyl Group (Target) : This substituent increases molecular weight (MW = ~348 g/mol) and logP compared to Analog 1 (MW = 239.66 g/mol). The methyl group may reduce metabolic oxidation, enhancing stability .
- Azetidine vs.
- Methoxymethyl (Analog 3) : Polar substituent likely improves aqueous solubility but may reduce blood-brain barrier penetration compared to the target compound’s benzoyl group .
Hypothetical Pharmacological Implications
- The target compound may excel in targets requiring lipophilic interactions (e.g., kinase inhibitors).
- Analog 3 could be better suited for hydrophilic environments (e.g., extracellular enzyme inhibition).
- Analog 1 , lacking the benzoyl group, might serve as a lead for further derivatization due to its simplicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
